N~1~-[4-(acetylamino)phenyl]-N~2~-(4-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide
Description
This compound is a complex organic molecule that contains several functional groups. It has an acetylamino group (CH3CONH2), an ethoxy group (CH3CH2O-), a methylthio group (CH3S-), and a sulfonyl group (SO2-). These groups are attached to phenyl rings, which are aromatic hydrocarbon groups (C6H5-). The presence of these groups suggests that this compound could have interesting chemical properties and could potentially be used in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. These groups would likely cause the molecule to have a fairly large size and a complex shape. The presence of the aromatic phenyl rings could also lead to interesting electronic properties .Chemical Reactions Analysis
This compound could potentially participate in a variety of chemical reactions, thanks to its many functional groups. For example, the acetylamino group could participate in reactions like hydrolysis or condensation, the ethoxy group could participate in reactions like ether cleavage, and the sulfonyl group could participate in reactions like reduction or elimination .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be quite complex due to the presence of several different functional groups. These groups could give the compound properties like solubility in certain solvents, reactivity with certain reagents, and specific behaviors under certain conditions .Future Directions
The future directions for research on this compound would likely depend on its properties and potential applications. If it has interesting chemical properties, it could be studied further to better understand these properties and how they could be utilized. If it has potential applications in areas like medicine or materials science, research could focus on developing these applications .
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-(4-ethoxy-N-(4-methylsulfanylphenyl)sulfonylanilino)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O5S2/c1-4-33-22-11-9-21(10-12-22)28(35(31,32)24-15-13-23(34-3)14-16-24)17-25(30)27-20-7-5-19(6-8-20)26-18(2)29/h5-16H,4,17H2,1-3H3,(H,26,29)(H,27,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGOLDSUUVUMWOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)NC(=O)C)S(=O)(=O)C3=CC=C(C=C3)SC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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